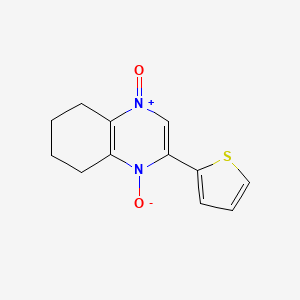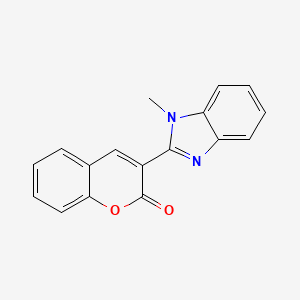![molecular formula C23H31N5O2 B14142002 N-[2-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]dec-2-yl]glycine ethyl ester CAS No. 954239-32-8](/img/structure/B14142002.png)
N-[2-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]dec-2-yl]glycine ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]tricyclo[33113,7]dec-2-yl]glycine ethyl ester is a complex organic compound with a unique structure that combines a tetrazole ring, a tricyclic decane system, and a glycine ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]dec-2-yl]glycine ethyl ester typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 2,6-dimethylphenylhydrazine with sodium azide under acidic conditions.
Construction of the Tricyclic Decane System: This step involves a series of cyclization reactions starting from a suitable precursor, such as a bicyclic ketone, followed by functional group modifications to introduce the necessary substituents.
Coupling with Glycine Ethyl Ester: The final step involves coupling the tetrazole-tricyclic intermediate with glycine ethyl ester using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification methods.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]dec-2-yl]glycine ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols can replace the ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives where the ethyl group is replaced by the nucleophile.
Wissenschaftliche Forschungsanwendungen
N-[2-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]dec-2-yl]glycine ethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Wirkmechanismus
The mechanism of action of N-[2-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]dec-2-yl]glycine ethyl ester involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes or receptors, modulating their activity. The tricyclic decane system provides structural rigidity, enhancing the compound’s binding affinity. The glycine ester moiety can participate in hydrogen bonding, further stabilizing the interaction with the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]dec-2-yl]glycine methyl ester
- N-[2-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]dec-2-yl]alanine ethyl ester
Uniqueness
N-[2-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]dec-2-yl]glycine ethyl ester is unique due to its combination of a tetrazole ring, a tricyclic decane system, and a glycine ester. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Eigenschaften
CAS-Nummer |
954239-32-8 |
|---|---|
Molekularformel |
C23H31N5O2 |
Molekulargewicht |
409.5 g/mol |
IUPAC-Name |
ethyl 2-[[2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-2-adamantyl]amino]acetate |
InChI |
InChI=1S/C23H31N5O2/c1-4-30-20(29)13-24-23(18-9-16-8-17(11-18)12-19(23)10-16)22-25-26-27-28(22)21-14(2)6-5-7-15(21)3/h5-7,16-19,24H,4,8-13H2,1-3H3 |
InChI-Schlüssel |
XIEBZZPRCYKBPG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CNC1(C2CC3CC(C2)CC1C3)C4=NN=NN4C5=C(C=CC=C5C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B14141921.png)
![2-[(2-cyanophenyl)sulfanyl]-N-(3-fluorophenyl)benzamide](/img/structure/B14141928.png)
![1-tert-butyl-4-[(E)-4-phenoxybut-2-enyl]sulfonylbenzene](/img/structure/B14141935.png)
![4'-{(E)-[4-(ethylamino)phenyl]diazenyl}biphenyl-4-carbonitrile](/img/structure/B14141936.png)

![Di-tert-butyl(2'-isopropyl-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14141945.png)
![5-[(4-Fluoroanilino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B14141953.png)
![[4-[2-(4-Propylphenyl)ethynyl]phenyl] prop-2-enoate](/img/structure/B14141958.png)

![N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B14141970.png)
![1h-Indole-7-carboxylic acid,[1,2-dihydro-2-oxo-1-(phenylmethyl)-3h-indol-3-ylidene]hydrazide](/img/structure/B14141993.png)
![2-[4-(Methanesulfonyl)phenyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B14141995.png)
![4-[(1E)-3-Amino-3-oxo-1-propen-1-yl]benzoic acid](/img/structure/B14141997.png)
![5-methylsulfonyl-2-phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B14141999.png)
